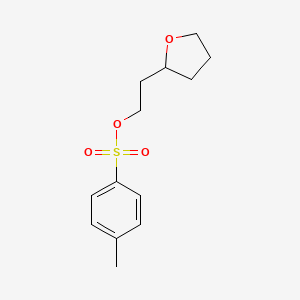
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.34 g/mol . This compound is often used in organic synthesis as a reagent and intermediate, playing a crucial role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination reactions: It can participate in elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed to yield tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Elimination reactions: Alkenes are the major products.
Hydrolysis: Tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid are formed.
科学的研究の応用
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As a reagent and intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds.
Material science: As a building block in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the substitution process. The compound can also undergo elimination reactions, where the sulfonate group is eliminated to form an alkene .
類似化合物との比較
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Tetrahydrofuran-2-ylmethyl methanesulfonate
Uniqueness
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and medicinal chemistry, where the tetrahydrofuran moiety can influence the biological activity of the resulting compounds .
特性
分子式 |
C13H18O4S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
2-(oxolan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h4-7,12H,2-3,8-10H2,1H3 |
InChIキー |
VUQWWGUPJYDAOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


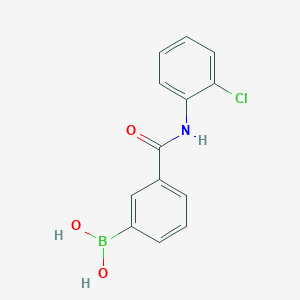
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
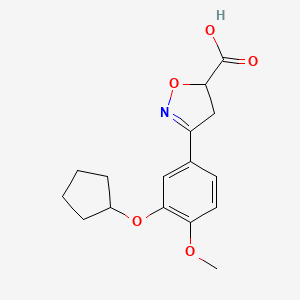
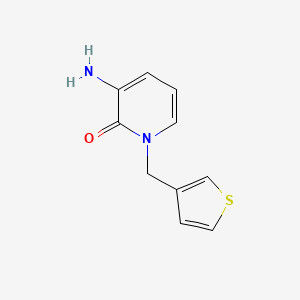
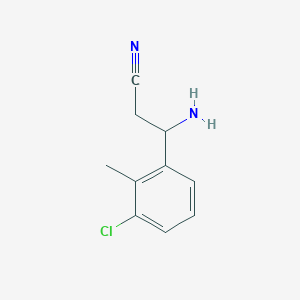
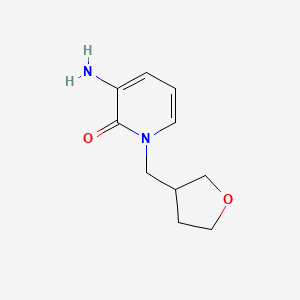
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)
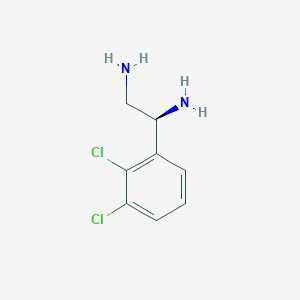

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)

